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molecular formula C7H4F4O B1306050 2-(Trifluoromethoxy)fluorobenzene CAS No. 2106-18-5

2-(Trifluoromethoxy)fluorobenzene

Cat. No. B1306050
M. Wt: 180.1 g/mol
InChI Key: UKRYEFFTFFRSPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05702641

Procedure details

Dimethoxyethane (15 ml) was added to the above 3-(4-(2-(3-fluoro-4-trifluoromethoxyphenyl)ethyl)cyclohexyl)propanol (1.52 g, 4.4 mmol), followed by-dropwise adding DAST (1.40 g, 8.7 mmol), refluxing the mixture for 5 hours, extracting the resulting product with toluene, washing the organic layer successively with a saturated aqueous solution of sodium bicarbonate and water, drying over MgSO4, distilling off the solvent, purifying the residue according to column chromatography treatment using heptane as a developing solvent, on silica gel, distilling off the solvent, and recrystallizing the residue from ethanol, to isolate 1-(3-fluoropropyl)cyclohexyl)-3-fluoro-4-trifluoromethoxybenzene (0.12 g, 0.34 mmol). Yield: 7.7%. Its clearing point measured by PERKIN-ELMER 7 series Thermal Analysis System was -5.89° C.
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
3-(4-(2-(3-fluoro-4-trifluoromethoxyphenyl)ethyl)cyclohexyl)propanol
Quantity
1.52 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4](CCC2CCC(CCCO)CC2)[CH:5]=[CH:6][C:7]=1[O:8][C:9]([F:12])([F:11])[F:10].CCN(S(F)(F)F)CC>C(COC)OC>[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:7]=1[O:8][C:9]([F:10])([F:11])[F:12]

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
CCN(CC)S(F)(F)F
Step Two
Name
3-(4-(2-(3-fluoro-4-trifluoromethoxyphenyl)ethyl)cyclohexyl)propanol
Quantity
1.52 g
Type
reactant
Smiles
FC=1C=C(C=CC1OC(F)(F)F)CCC1CCC(CC1)CCCO
Name
Quantity
15 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing the mixture for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
extracting the resulting product with toluene
WASH
Type
WASH
Details
washing the organic layer successively with a saturated aqueous solution of sodium bicarbonate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over MgSO4
DISTILLATION
Type
DISTILLATION
Details
distilling off the solvent
CUSTOM
Type
CUSTOM
Details
purifying the residue
DISTILLATION
Type
DISTILLATION
Details
on silica gel, distilling off the solvent
CUSTOM
Type
CUSTOM
Details
recrystallizing the residue from ethanol

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC=CC1OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.34 mmol
AMOUNT: MASS 0.12 g
YIELD: PERCENTYIELD 7.7%
YIELD: CALCULATEDPERCENTYIELD 7.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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